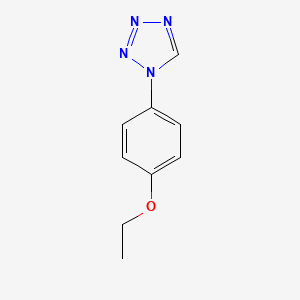

1-(4-ethoxyphenyl)-1H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-ethoxyphenyl)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a 4-ethoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-ethoxyphenyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the cyclization of 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-ethoxyphenyl)-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products:

Oxidation: Oxides or hydroxylated derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted tetrazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(4-ethoxyphenyl)-1H-tetrazole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mecanismo De Acción

The mechanism by which 1-(4-ethoxyphenyl)-1H-tetrazole exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

1-(4-methoxyphenyl)-1H-tetrazole: Similar structure but with a methoxy group instead of an ethoxy group.

1-(4-chlorophenyl)-1H-tetrazole: Contains a chlorine atom instead of an ethoxy group.

1-(4-nitrophenyl)-1H-tetrazole: Features a nitro group in place of the ethoxy group.

Uniqueness: 1-(4-ethoxyphenyl)-1H-tetrazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Actividad Biológica

1-(4-Ethoxyphenyl)-1H-tetrazole (CAS No. 157124-43-1) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a tetrazole ring, which is known for its high nitrogen content and stability. The synthesis typically involves the reaction of 4-ethoxyphenylhydrazine with sodium azide and triethyl orthoformate under controlled conditions, yielding the desired tetrazole derivative . The structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of this compound as a microtubule destabilizer with significant anticancer properties. For instance, a series of derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. One notable compound demonstrated potent activity against various cancer cell lines, including SGC-7901 (gastric cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. It was found to arrest the cell cycle at the G2/M phase and induce apoptosis, indicating its potential as an antitumor agent .

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-31 | SGC-7901 | 0.12 | Tubulin polymerization inhibition |

| 6-32 | A549 | 0.15 | Microtubule disorganization |

| 6-33 | HeLa | 0.10 | Apoptosis induction |

Protein Arginine Methyltransferase (PRMT) Inhibition

Another important biological activity of this compound derivatives includes their role as inhibitors of PRMT enzymes, particularly PRMT1. Dysregulation of PRMT1 is linked to various diseases, including cancer. Compounds derived from this tetrazole showed significant inhibitory effects on PRMT1, suggesting their potential in therapeutic applications targeting arginine methylation pathways .

Table 2: PRMT Inhibition by Tetrazole Derivatives

| Compound ID | IC50 (µM) | Selectivity to PRMT1 |

|---|---|---|

| 9a | 10 | High |

| 9b | 29 | Moderate |

| 9c | >39 | Low |

The mechanisms by which this compound exerts its biological effects include:

- Microtubule Destabilization : By binding to tubulin at the colchicine site, it disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.

- PRMT Inhibition : It interferes with the methylation process mediated by PRMT enzymes, which can affect gene expression and cellular signaling pathways related to tumor growth.

Case Studies

Several studies have investigated the efficacy of tetrazole derivatives in preclinical models:

- Study on Microtubule Destabilizers : A series of tetrazoles were tested for their ability to inhibit tubulin polymerization in vitro. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced potency against tumor cells .

- PRMT Inhibition Study : Researchers synthesized various tetrazole derivatives targeting PRMT1. The most potent inhibitor demonstrated significant selectivity over other methyltransferases, providing a promising lead for further drug development .

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-2-14-9-5-3-8(4-6-9)13-7-10-11-12-13/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQJMUDQTPVCMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.